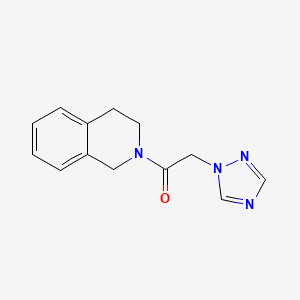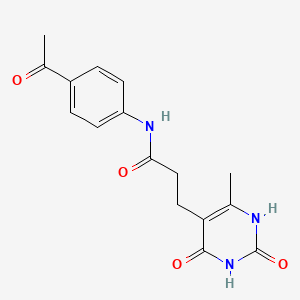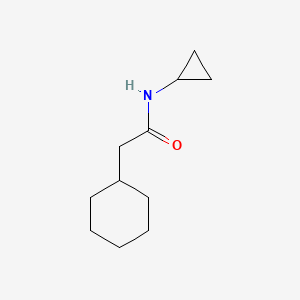
1-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,2,3,4-Tetrahydroisoquinolin-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one, also known as THIQE, is a novel small molecule with potential applications in the field of medicinal chemistry. THIQE is a heterocyclic compound with a unique combination of elements and properties that makes it an attractive choice for research and development. The unique structure of THIQE makes it a promising candidate for the development of new drugs, as well as for use in laboratory experiments.
Aplicaciones Científicas De Investigación
1-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one has a wide range of potential applications in scientific research. It has been used in the development of new drugs, as well as in laboratory experiments. It has also been used to study the biochemical and physiological effects of various compounds, as well as to study the mechanism of action of drugs.
Mecanismo De Acción
The exact mechanism of action of 1-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one is not yet fully understood. However, it is believed that the unique structure of the molecule allows it to interact with various enzymes and receptors in the body. This interaction is thought to be responsible for the biochemical and physiological effects of this compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed that this compound has anti-inflammatory, anti-fungal, anti-bacterial, and anti-cancer properties. It has also been shown to have an effect on the nervous system, as well as on the cardiovascular system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one has several advantages for use in laboratory experiments. It is a relatively stable molecule with a low cost of synthesis and a high yield. Additionally, it has a wide range of potential applications in research and development. However, this compound also has some limitations. For instance, it has a relatively short half-life, which means that it may not be suitable for long-term experiments.
Direcciones Futuras
There are several potential future directions for research on 1-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one. These include further investigation of its biochemical and physiological effects, as well as further exploration of its mechanism of action. Additionally, further research into its potential applications in the development of new drugs is needed. Finally, further research into its potential uses in laboratory experiments is needed to determine its advantages and limitations for use in such experiments.
Métodos De Síntesis
1-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one can be synthesized through a variety of methods, including a condensation reaction between 1,2,3,4-tetrahydroisoquinoline and 1H-1,2,4-triazol-1-yl)ethan-1-one. This reaction produces a product with a yield of up to 80%. The product can then be purified using recrystallization or chromatography.
Propiedades
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1,2,4-triazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c18-13(8-17-10-14-9-15-17)16-6-5-11-3-1-2-4-12(11)7-16/h1-4,9-10H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDORJONJOKQIDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[6-(2,4,5-trimethylphenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6531335.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[6-(2,4,5-trimethylphenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6531342.png)
![3-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B6531353.png)
![ethyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzamido]-1-benzothiophene-3-carboxylate](/img/structure/B6531361.png)

![3-chloro-2,2-dimethyl-N-(2-{[(methylcarbamoyl)methyl]sulfanyl}-4-phenyl-1,3-thiazol-5-yl)propanamide](/img/structure/B6531372.png)
![N-methyl-2-[(4-phenyl-5-{2-[3-(trifluoromethyl)phenoxy]acetamido}-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B6531375.png)
![5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidin-2-amine](/img/structure/B6531381.png)
![8-(5-chloropyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B6531389.png)

![N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B6531420.png)
![3-[4-(3,4-diethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B6531429.png)
![3-(1H-pyrazol-1-yl)-6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyridazine](/img/structure/B6531432.png)